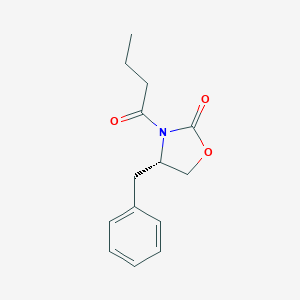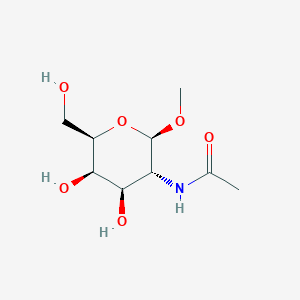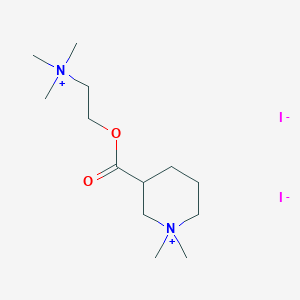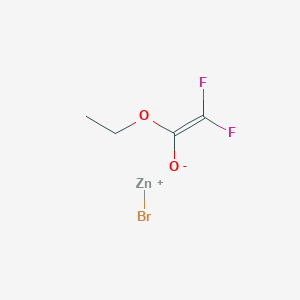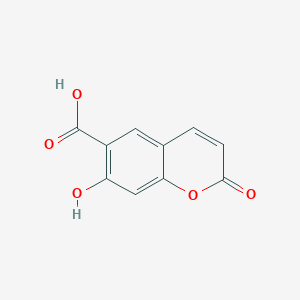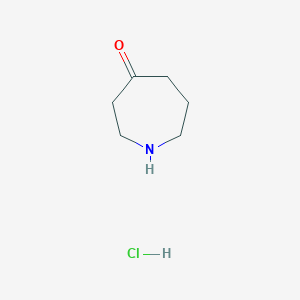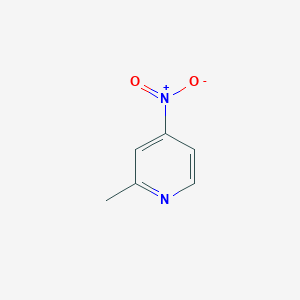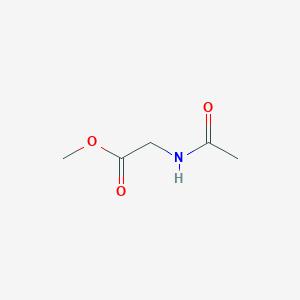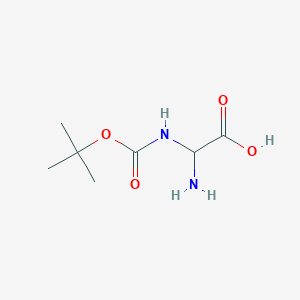
2-Amino-2-((tert-butoxycarbonyl)amino)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-((tert-butoxycarbonyl)amino)acetic acid, commonly known as Boc-Gly-OH, is a non-natural amino acid derivative that has been widely used in the field of peptide synthesis. It is a white crystalline powder that is soluble in water, ethanol, and methanol. Boc-Gly-OH is a key intermediate in the synthesis of various peptides and proteins.
Mecanismo De Acción
The mechanism of action of Boc-Gly-OH is not well understood. However, it is believed to act as a substrate for enzymes such as proteases and peptidases. These enzymes cleave the peptide bond between Boc-Gly-OH and the adjacent amino acid, releasing the peptide or protein.
Efectos Bioquímicos Y Fisiológicos
Boc-Gly-OH has no known biochemical or physiological effects on its own. However, it is an important building block in the synthesis of peptides and proteins, which have many important biochemical and physiological effects in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Boc-Gly-OH is its stability. It is stable under a wide range of conditions and can be stored for long periods of time. This makes it a useful building block in peptide synthesis. However, one of the main limitations of Boc-Gly-OH is its high cost. It is a relatively expensive compound compared to other amino acid derivatives.
Direcciones Futuras
There are many potential future directions for the use of Boc-Gly-OH. One area of research is the development of new peptidomimetics using Boc-Gly-OH as a building block. Peptidomimetics have potential applications in drug discovery and development. Another area of research is the development of new methods for the synthesis of peptides and proteins using Boc-Gly-OH. This could lead to the development of new and more efficient methods for the synthesis of these important molecules. Finally, the use of Boc-Gly-OH in the field of biomaterials is an area of research that has potential applications in tissue engineering and regenerative medicine.
Métodos De Síntesis
Boc-Gly-OH can be synthesized using a variety of methods. One of the most common methods is the Fmoc solid-phase peptide synthesis method. This method involves the use of a resin-bound amino acid, which is protected by a fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is removed by treatment with a base, and the amino acid is then coupled with Boc-Gly-OH using a coupling reagent such as HBTU. The resulting peptide is then cleaved from the resin and purified.
Aplicaciones Científicas De Investigación
Boc-Gly-OH has been used in various scientific research studies. It is commonly used as a building block in the synthesis of peptides and proteins. Peptides and proteins are essential molecules in biological systems and have many important functions such as enzyme catalysis, hormone regulation, and immune system response. Boc-Gly-OH has also been used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. Peptidomimetics have potential applications in drug discovery and development.
Propiedades
Número CAS |
103711-27-9 |
|---|---|
Nombre del producto |
2-Amino-2-((tert-butoxycarbonyl)amino)acetic acid |
Fórmula molecular |
C7H14N2O4 |
Peso molecular |
190.2 g/mol |
Nombre IUPAC |
2-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C7H14N2O4/c1-7(2,3)13-6(12)9-4(8)5(10)11/h4H,8H2,1-3H3,(H,9,12)(H,10,11) |
Clave InChI |
FTQVFKGHSIKOHQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)N |
SMILES canónico |
CC(C)(C)OC(=O)NC(C(=O)O)N |
Sinónimos |
Acetic acid, amino[[(1,1-dimethylethoxy)carbonyl]amino]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



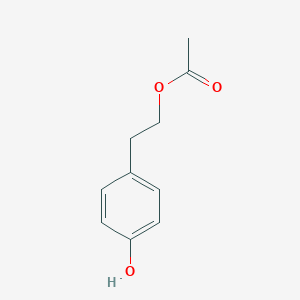
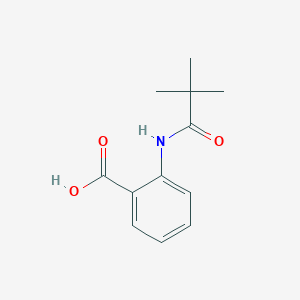
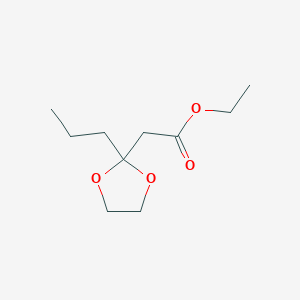

![1H-1-Acetylimino-3-methylbenzo[c]pyran-4-carbonitrile](/img/structure/B19518.png)

